molecular formula C13H20N2O B8285378 3-(aminomethyl)-4-cyclohexyl-6-methyl-2(1H)-pyridinone

3-(aminomethyl)-4-cyclohexyl-6-methyl-2(1H)-pyridinone

Cat. No. B8285378
M. Wt: 220.31 g/mol
InChI Key: PBGAZQLIFHVHCX-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

The title compound was prepared in the same manner as described for 3-(aminomethyl)-4-cyclohexyl-6-methyl-2(1H)-pyridinone (Intermediate 3) using 6-methyl-2-oxo-4-propyl-1,2-dihydro-3-pyridinecarbonitrile (2 g, 11.2 mmol). Obtained: 1.2 g (60%). LCMS E-S (M+H)=181.1. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.85-7.95 (br s, 3H), 5.99 (s, 1H), 3.80-3.85 (m, 2H), 2.42 (t, 2H), 2.14 (s, 3H), 1.43-1.49 (m, 2H), 0.86 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[C:4](=[O:16])[NH:5][C:6]([CH3:15])=[CH:7][C:8]=1[CH:9]1CCC[CH2:11][CH2:10]1.CC1NC(=O)C(C#N)=C(CCC)C=1>>[NH2:1][CH2:2][C:3]1[C:4](=[O:16])[NH:5][C:6]([CH3:15])=[CH:7][C:8]=1[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC=1C(NC(=CC1C1CCCCC1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC=1C(NC(=CC1C1CCCCC1)C)=O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC(=C(C(N1)=O)C#N)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained

Outcomes

Product
Name
Type
product
Smiles
NCC=1C(NC(=CC1CCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.